Decahydroisoquinolin-5-one hydrochloride
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Overview
Description
Decahydroisoquinolin-5-one hydrochloride is a chemical compound with significant interest in various scientific fields It is a derivative of isoquinoline, characterized by its decahydro structure, which means it is fully saturated with hydrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decahydroisoquinolin-5-one hydrochloride typically involves the hydrogenation of isoquinoline derivatives. One common method includes the catalytic hydrogenation of isoquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The resulting decahydroisoquinoline is then subjected to further chemical reactions to introduce the hydrochloride group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial hydrogenation reactors and high-efficiency catalysts to ensure high yield and purity. The final product is then purified through crystallization or other separation techniques to obtain the desired compound in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
Decahydroisoquinolin-5-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert the compound into its corresponding oxidized forms.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated isoquinoline derivatives .
Scientific Research Applications
Decahydroisoquinolin-5-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for conditions that may benefit from its unique chemical properties.
Mechanism of Action
The mechanism of action of decahydroisoquinolin-5-one hydrochloride involves its interaction with specific molecular targets within biological systems. It may act on various pathways, including enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways. The exact mechanism can vary depending on the specific application and the biological context in which it is used .
Comparison with Similar Compounds
Similar Compounds
Decahydroisoquinolin-5-ol hydrochloride: This compound is similar in structure but contains an additional hydroxyl group.
Octahydroisoquinoline derivatives: These compounds share a similar core structure but differ in the degree of hydrogenation and functional groups attached.
Uniqueness
Decahydroisoquinolin-5-one hydrochloride is unique due to its fully saturated structure and specific functional groups, which confer distinct chemical and biological properties.
Biological Activity
Decahydroisoquinolin-5-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antiviral, antibacterial, and anti-inflammatory effects, supported by data tables and relevant research findings.
Overview of this compound
Decahydroisoquinolin-5-one is part of a class of compounds known for their fused-ring structure, which contributes to their biological activity. The hydrochloride form enhances solubility and bioavailability, making it a candidate for various therapeutic applications.
Antiviral Activity
Research has demonstrated that decahydroisoquinolin derivatives exhibit antiviral properties, particularly against viruses like H5N1 and SARS-CoV-2. A study highlighted the inhibitory effects of these compounds on the SARS 3CL protease, a crucial enzyme for viral replication.
Table 1: Antiviral Activity of Decahydroisoquinolin Derivatives
Compound | IC50 (µM) | Virus Target | Reference |
---|---|---|---|
trans-Decahydroisoquinolin | 12.5 | SARS-CoV-2 | |
3-Cl-2-F Derivative | 9.7 | H5N1 | |
3,4,5-Cl Derivative | 91.2 | H5N1 |
The data indicates that the structural modifications on the decahydroisoquinolin scaffold can significantly influence its antiviral potency.
Antibacterial Activity
Decahydroisoquinolin derivatives have also shown promising antibacterial activity against various strains, including ampicillin-resistant Enterobacter cloacae. The structure-activity relationship (SAR) studies suggest that specific modifications can enhance antibacterial efficacy.
Table 2: Antibacterial Activity of Decahydroisoquinolin Derivatives
Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain | Reference |
---|---|---|---|
Compound 21 | 4 µg/mL | Ampicillin-resistant E. cloacae | |
Compound 36 | 8 µg/mL | E. coli |
The presence of heterocyclic aryl rings in the structure appears to enhance the antibacterial properties, indicating potential pathways for drug development.
Anti-inflammatory Activity
The anti-inflammatory effects of decahydroisoquinolin derivatives have been evaluated through various assays. These compounds have shown inhibition of nitric oxide (NO) production in macrophages, which is indicative of their potential in treating inflammatory diseases.
Table 3: Anti-inflammatory Effects of Decahydroisoquinolin Derivatives
The results suggest that structural features such as the presence of hydroxyl groups significantly influence anti-inflammatory activity.
Case Studies and Research Findings
Several case studies have explored the biological activities of decahydroisoquinol derivatives:
- SARS-CoV-2 Inhibition : A study demonstrated that specific derivatives could inhibit SARS-CoV-2 replication by targeting viral proteases, suggesting their potential in COVID-19 treatment strategies .
- Antibacterial Efficacy : Another investigation focused on the effectiveness of these compounds against resistant bacterial strains, revealing that certain modifications led to enhanced antibacterial properties .
- Inflammation Models : Research involving animal models showed reduced inflammation markers upon administration of decahydroisoquinolin derivatives, indicating their therapeutic potential in inflammatory conditions .
Properties
IUPAC Name |
2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinolin-5-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c11-9-3-1-2-7-6-10-5-4-8(7)9;/h7-8,10H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIJESIBEJMUPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCC2C(=O)C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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